molecular formula C3H5N3O2 B1194199 1-Nitroso-2-imidazolidinone CAS No. 3844-63-1

1-Nitroso-2-imidazolidinone

Cat. No.: B1194199
CAS No.: 3844-63-1
M. Wt: 115.09 g/mol
InChI Key: GDKLCVAXQJFVJV-UHFFFAOYSA-N
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Description

1-Nitroso-2-imidazolidinone (C₃H₅N₃O₂, molecular weight 115.11 g/mol) is a nitroso-functionalized heterocyclic compound characterized by a five-membered imidazolidinone ring. Its solid-state structure exhibits a melting point of 101.5–101.8°C . It has been utilized in research contexts, particularly in studies involving nitrosourea analogs and as a synthetic intermediate .

Properties

IUPAC Name

1-nitrosoimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c7-3-4-1-2-6(3)5-8/h1-2H2,(H,4,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKLCVAXQJFVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908657
Record name 1-Nitroso-2-imidazolidone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3844-63-1, 103893-10-3
Record name 1-Nitroso-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3844-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosoimidazolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazolidinone, 1-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103893103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylenenitrosourea
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Nitroso-2-imidazolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-Methyl-2-nitrosoimidazole (CAS 116169-87-0)
  • Structure: A nitroso-substituted imidazole (C₄H₅N₃O, MW 133.11 g/mol) lacking the imidazolidinone ring’s carbonyl group.
  • Key Differences: The absence of the carbonyl group reduces hydrogen-bonding capacity compared to 1-Nitroso-2-imidazolidinone.
5-Nitro-1-Nitroso-1H-Imidazole (CAS 1233340-45-8)
  • Structure: Contains both nitro (NO₂) and nitroso (NO) groups on an imidazole ring (C₃H₂N₄O₃, MW 158.08 g/mol).
  • Applications: Used as a high-purity reference material in pharmaceutical quality control (e.g., USP, EMA standards). The nitro group enhances stability, making it suitable for analytical applications, unlike the more reactive this compound .
1-(5-Nitrothiazol-2-yl)imidazolidin-2-one
  • Structure : Features a thiadiazole substituent (C₆H₆N₄O₃S, MW 214.20 g/mol).
  • Applications: Investigated for medicinal chemistry applications due to its heterocyclic thiadiazole moiety, which may improve bioavailability compared to this compound .
1-Methylsulfonyl-2-imidazolidinone
  • Structure : Substituted with a sulfonyl group (C₄H₈N₂O₃S, MW 164.18 g/mol).
  • Properties: The sulfonyl group increases polarity and solubility in polar solvents, contrasting with the nitroso group’s electrophilic nature in this compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Toxicity Data (Selected)
This compound 115.11 101.5–101.8 Nitroso, carbonyl Mmo-sat: 16 µmol/L/48H
1-Methyl-2-nitrosoimidazole 133.11 Not reported Nitroso, methyl Not available
5-Nitro-1-Nitroso-1H-Imidazole 158.08 Not reported Nitro, nitroso No mutagenicity data reported
1-(5-Nitrothiazol-2-yl)imidazolidin-2-one 214.20 Not reported Nitro, thiadiazole No toxicity data reported

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